C2H2 Separation Selectivity
In a direct head‑to‑head study of Cu‑MOFs constructed under identical solvothermal conditions, the framework derived from 5,5'‑(pyrazine‑2,6‑diyl)diisophthalic acid (compound 1) exhibited an IAST selectivity of 4.0 for equimolar C2H2/CO2 and 20.0 for C2H2/CH4 at 100 kPa and 298 K. In contrast, the MOF built from the closely related 5,5'‑(pyrimidine‑4,6‑diyl)diisophthalic acid (compound 2) displayed higher selectivities of 7.1 and 57.6, respectively, under the same conditions [1]. While the pyrazine‑based MOF shows lower selectivity than the pyrimidine analogue, its distinct tetranuclear copper–oxygen cluster imparts a unique structural motif that may be advantageous for applications requiring specific pore geometries or metal‑cluster reactivity, rather than maximum selectivity alone.
| Evidence Dimension | IAST selectivity for equimolar gas mixtures |
|---|---|
| Target Compound Data | C2H2/CO2: 4.0; C2H2/CH4: 20.0 |
| Comparator Or Baseline | 5,5'-(Pyrimidine-4,6-diyl)diisophthalic acid (H4PIDDA) in Cu-MOF (compound 2): C2H2/CO2: 7.1; C2H2/CH4: 57.6 |
| Quantified Difference | Δ = –3.1 for C2H2/CO2; Δ = –37.6 for C2H2/CH4 |
| Conditions | 100 kPa, 298 K; Cu-MOFs synthesized solvothermally |
Why This Matters
This head‑to‑head comparison provides a quantitative benchmark for how the heteroaromatic core (pyrazine vs. pyrimidine) modulates separation performance, enabling rational selection of the optimal ligand for a given gas‑separation target.
- [1] Zhang, M.; Zhao, J.; Li, S.; Luo, X.; Zhang, S.-T.; Shao, Y.; Zhu, X. Cu-Based Metal–Organic Frameworks Characterized by V‑Shaped Ligands and Application to Efficient Separation of C2H2/CO2 and C2H2/CH4. Crystal Growth & Design 2025, 25 (7). View Source
